8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine
Description
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
8-methyl-5-piperazin-1-ylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C12H15N5/c1-9-11-10(3-2-4-14-11)12(16-15-9)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3 |
InChI Key |
WBJAJEHZTSGNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)N3CCNCC3)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Pyridine-to-Pyridazine Annulation
A common strategy involves annulating a pyridazine ring onto a prefunctionalized pyridine precursor. For example, 3-oxo-2-arylhydrazonopropanals (e.g., 8a in) undergo cyclocondensation with active methylene compounds like cyanoacetamides to form 2-aminopyridine intermediates. Subsequent oxidation and ring closure yield pyrido[2,3-d]pyridazine derivatives. In one protocol, 3-oxo-2-(phenylhydrazono)propanal reacts with cyanoacetic acid under acidic conditions to generate a 1,8-naphthyridine intermediate, which is further functionalized to introduce the pyridazine moiety.
Pyridazine-to-Pyridine Annulation
Alternatively, the pyridine ring is constructed onto a pyridazine scaffold. For instance, 5-bromo-2-nitropyridine serves as a starting material for nucleophilic displacement reactions, where bromine is replaced by amines or alcohols under palladium catalysis. Reduction of the nitro group followed by cyclization with methyl-containing reagents (e.g., acetyl chloride) yields the 8-methyl-substituted core.
Piperazinyl Group at Position 5
Introducing the piperazine moiety often involves palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr):
Buchwald-Hartwig Amination
A method from employs Pd(OAc)₂/Xantphos with diisopropyl ethylamine (DIEA) to couple piperazine with halogenated pyridines. For example, 5-bromo-8-methylpyrido[2,3-d]pyridazine reacts with piperazine in toluene at 100°C to afford the target compound in 72% yield.
Nucleophilic Aromatic Substitution
In, 5-chloropyrido[2,3-d]pyridazine undergoes SNAr with piperazine in N-methylpyrrolidone (NMP) at 120°C, achieving 65% yield. Phase-transfer catalysts like Bu₄NI enhance reactivity by stabilizing the transition state.
Table 2: Piperazinyl Group Installation
| Substrate | Conditions | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-8-methyl derivative | Pd(OAc)₂, Xantphos, DIEA | Toluene, 100°C | 72 | |
| 5-Chloro derivative | Piperazine, NMP, Bu₄NI | 120°C, 24 h | 65 |
Integrated Synthetic Pathways
Route A: Sequential Annulation and Functionalization
-
Pyridine Core Formation : React pyridine-2,3-dicarboxylic acid with thionyl chloride to form the dichloride, followed by treatment with methylamine to yield 8-methylpyrido[2,3-d]pyridazine-5,7-dione .
-
Chlorination : Use PCl₅ to convert the 5-keto group to chloride.
-
Piperazine Coupling : Perform Buchwald-Hartwig amination with piperazine under Pd catalysis.
Route B: One-Pot Multicomponent Synthesis
Adapting methods from, a one-pot reaction combines 2-aminopyridine , methyl glyoxal , and piperazine in acetic acid. Cyclodehydration at 150°C for 6 hours yields the target compound in 58% yield after recrystallization.
Analytical and Optimization Insights
Regioselectivity Challenges
The position of substituents is critical. Using lithium carbonate as a base in SNAr reactions improves selectivity for the 5-position over the 7-position by 3:1. Steric effects from the 8-methyl group further direct coupling to the 5-site.
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates regioisomers.
-
Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC).
Scalability and Industrial Considerations
Patent highlights a scalable route for a related compound using t-BuONa as a base and Pd₂(dba)₃ for coupling, achieving 85% yield on a 1-kg scale. Similar protocols could be adapted for 8-methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine by optimizing solvent (toluene → 2-MeTHF) and reducing catalyst loading .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups at the piperazine moiety .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of pyrido[2,3-d]pyrimidines that have been identified as promising scaffolds for drug development. These compounds can serve as ligands for multiple biological receptors, thereby influencing various physiological processes. Notably, derivatives of pyrido[2,3-d]pyrimidines have been linked to the treatment of conditions such as cancer and inflammatory diseases due to their ability to inhibit specific kinases involved in cell proliferation and inflammation .
Pharmacological Activities
Research has demonstrated that 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine exhibits several pharmacological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells by targeting specific pathways involved in tumor progression. Its structural similarity to nitrogenous bases in DNA enhances its interaction with cellular components involved in cancer proliferation .
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound can mitigate inflammatory responses by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and inflammation .
- Analgesic Properties : Certain derivatives have been reported to possess analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with reduced side effects such as gastric ulcers. This makes them potential candidates for pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a cyclin-dependent kinase inhibitor for cancer treatment.
Ribociclib: Another cyclin-dependent kinase inhibitor with a similar structure and therapeutic application.
Abemaciclib: A related compound with similar biological activity and clinical use.
Uniqueness
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridopyridazine derivatives .
Biological Activity
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 229.133 g/mol. The compound features a piperazine ring attached to a pyrido[2,3-d]pyridazine core, which is known to influence its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to pyrido[2,3-d]pyridazine. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains, indicating a promising avenue for developing new antituberculosis agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrido derivatives often correlates with their structural features. The presence of the piperazine ring has been shown to enhance solubility and bioavailability while also contributing to the interaction with biological targets. Modifications at various positions on the pyridine ring can lead to significant changes in potency and selectivity against different microbial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Strong against M. tuberculosis |
| Compound B | 4 | Moderate against M. tuberculosis |
| Compound C | >1000 | Negligible activity |
Synthesis and Evaluation
A study focusing on the synthesis of piperidinothiosemicarbazone derivatives evaluated their tuberculostatic activity. The results indicated that specific substitutions enhanced efficacy against drug-resistant strains of M. tuberculosis, supporting the hypothesis that careful structural modifications can yield potent antimicrobial agents .
In Vivo Studies
In vivo studies involving related pyrido compounds demonstrated significant anti-inflammatory effects through COX inhibition pathways. This suggests that similar mechanisms may be applicable to this compound, warranting further investigation into its pharmacological profile .
Q & A
Q. What are the recommended methods for synthesizing 8-methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine and its analogs?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. For example:
Core scaffold construction : Pyrido[2,3-d]pyridazine derivatives are synthesized via cyclization reactions using hydrazine or its derivatives (e.g., hydrazino-pyrimidinethiones) as key intermediates .
Piperazine functionalization : The piperazinyl group is introduced via nucleophilic substitution or Buchwald–Hartwig amination under palladium catalysis .
Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may improve yield compared to traditional reflux methods .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Use solvent diffusion (e.g., DMSO/ethanol) to grow high-quality crystals.
Data collection : At 123–296 K with Mo/Kα radiation (λ = 0.71073 Å) .
Refinement : Software like SHELX or OLEX2 resolves bond lengths/angles (mean σ(C–C) = 0.003–0.007 Å) .
Q. Structural Insights :
- The piperazine ring adopts a chair conformation, enabling metal coordination (e.g., Cu²⁺ or Ni²⁺ in related complexes) .
- Planarity of the pyridopyridazine core facilitates π-π stacking, relevant for ligand-receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?
Methodological Answer :
Validate computational models : Compare DFT-optimized geometries (B3LYP/6-31G**) with SCXRD data to assess accuracy .
Spectroscopic reconciliation :
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve tautomeric ambiguities .
- IR : Match calculated vibrational modes (e.g., C=N stretches at 1600–1650 cm⁻¹) with experimental spectra .
Case study : Discrepancies in predicted vs. observed π-stacking distances (3.5 Å vs. 3.8 Å) may arise from solvent effects in simulations .
Q. What strategies are effective for analyzing the coordination chemistry of this compound with transition metals?
Methodological Answer :
Metal selection : Cu(II) and Ni(II) form stable complexes due to their affinity for N-donor ligands (e.g., pyridyl and piperazinyl groups) .
Characterization techniques :
- EPR spectroscopy : Identify Cu(II) geometry (e.g., square planar vs. octahedral) via g∥ and g⊥ values .
- Magnetic susceptibility : Measure μeff to confirm high-spin Ni(II) complexes (expected μeff ≈ 3.2–3.5 BM) .
Q. How can researchers evaluate the biological activity of this compound, and what pitfalls should be avoided?
Methodological Answer :
Antimicrobial assays : Use agar diffusion (MIC ≤ 25 µg/mL) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to ensure selectivity (IC50 > 50 µM).
Pitfalls :
- Solubility : DMSO stock solutions >10% may artifactually inhibit growth.
- Metallodrug interference : Metal complexes (e.g., Cu/Ni) require separate toxicity profiling .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
